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Compound of Interest

Compound Name: N-Bromoacetylazetidine

Cat. No.: B1341619 Get Quote

CAS Number: 885267-00-5

Chemical Formula: C₅H₈BrNO

Molecular Weight: 178.03 g/mol

Introduction
N-Bromoacetylazetidine is a reactive chemical compound featuring a four-membered

azetidine ring N-acylated with a bromoacetyl group. This unique structural combination imparts

a high degree of reactivity, making it a valuable building block and chemical probe in organic

synthesis and drug discovery. The strained azetidine ring can influence the physicochemical

properties of molecules into which it is incorporated, while the bromoacetyl moiety serves as a

potent electrophile, capable of forming covalent bonds with various nucleophiles.

This technical guide provides an in-depth overview of N-Bromoacetylazetidine, including its

chemical and physical properties, a detailed synthesis protocol, its applications in drug

development as a covalent modifier, and relevant experimental procedures.

Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Bromoacetylazetidine is

presented in the table below. It is important to note that some of these properties are predicted
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and should be confirmed experimentally.

Property Value Source

CAS Number 885267-00-5 [1]

Molecular Formula C₅H₈BrNO [1]

Molecular Weight 178.03 g/mol [2]

Appearance Solid (predicted) -

Boiling Point 257.9 ± 23.0 °C (Predicted) -

Density 1.672 ± 0.06 g/cm³ (Predicted) -

InChI Key
BWFNEFMRNYTXQG-

UHFFFAOYSA-N
[3]

SMILES C1CN(C1)C(=O)CBr [3]

Safety and Handling
N-Bromoacetylazetidine is classified as a hazardous substance and requires careful handling

in a laboratory setting.[4][5]

Hazard Statements:

H314: Causes severe skin burns and eye damage.[4]

H315: Causes skin irritation.[5]

H318: Causes serious eye damage.[4]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[4][5]

Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

[4]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a

face shield, and a lab coat.[4] In case of inadequate ventilation, use a suitable respirator.[4]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or spray.

Wash hands thoroughly after handling.[4]

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and

under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture and light

sensitive.[4]

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4]

Synthesis of N-Bromoacetylazetidine
While a specific peer-reviewed protocol for the synthesis of N-Bromoacetylazetidine is not

readily available in the public domain, a plausible and effective method can be adapted from

the general synthesis of N-acylated azetidines and related compounds. The following protocol

describes the acylation of azetidine with bromoacetyl bromide.

Reaction Scheme:

Azetidine

Bromoacetyl Bromide

Base (e.g., Triethylamine)

Anhydrous Solvent (e.g., DCM)

N-Bromoacetylazetidine

Triethylammonium Bromide

Click to download full resolution via product page
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Caption: General reaction scheme for the synthesis of N-Bromoacetylazetidine.

Experimental Protocol: Synthesis of N-Bromoacetylazetidine

Materials:

Azetidine

Bromoacetyl bromide

Triethylamine (Et₃N)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2

equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents)

in anhydrous dichloromethane to the stirred reaction mixture at 0 °C.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous

sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the
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aqueous layer with dichloromethane (3x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification: Purify the crude N-Bromoacetylazetidine by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield

the pure product.

Applications in Drug Development
The electrophilic nature of the bromoacetyl group makes N-Bromoacetylazetidine a valuable

tool in drug discovery, primarily as a covalent modifier of biological targets.

Covalent Inhibition
Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to

prolonged duration of action and high potency. The bromoacetyl moiety of N-
Bromoacetylazetidine is a classic electrophilic "warhead" that can react with nucleophilic

amino acid residues on a protein surface, most notably the thiol group of cysteine.

Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the deprotonated

thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine,

displacing the bromide ion and forming a stable thioether linkage.
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Deprotonation

Nucleophilic Attack

N-Bromoacetylazetidine [Transition State]

Protein-Cysteine-SH Protein-Cysteine-S⁻

Covalent Adduct

Br⁻

Click to download full resolution via product page

Caption: Mechanism of covalent modification of a cysteine residue by N-
Bromoacetylazetidine.

Targeting Signaling Pathways in Disease
Many signaling pathways implicated in diseases such as cancer are driven by enzymes like

kinases, which can be targeted by covalent inhibitors. The azetidine scaffold can be elaborated

to provide selectivity for a specific protein target, while the bromoacetyl group ensures covalent

modification of a nearby nucleophilic residue, often a cysteine, in the protein's binding site.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a

crucial role in cell proliferation and is often dysregulated in cancer.[6][7] Covalent inhibitors

have been successfully developed to target a cysteine residue (Cys797) in the ATP-binding

pocket of EGFR.[8] While no specific azetidine-based covalent inhibitors targeting this residue

are highlighted in the provided search results, the principle remains a key application for

compounds like N-Bromoacetylazetidine.
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Caption: Inhibition of the EGFR signaling pathway by a hypothetical azetidine-based covalent

inhibitor.

Example: Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers, leading to constitutively active

KRAS protein and uncontrolled cell growth.[9] The development of covalent inhibitors targeting

a specific mutation, KRAS G12C, which introduces a cysteine residue at position 12, has been

a major breakthrough in cancer therapy.[10] Azetidine-containing scaffolds could be employed

in the design of such inhibitors.
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Caption: Covalent inhibition of mutant KRAS G12C by a hypothetical azetidine-based inhibitor.

Experimental Protocols for Application
The following are generalized protocols for the use of N-Bromoacetylazetidine in proteomics

and biochemical assays. These should be optimized for the specific protein and experimental

system.

Protocol: Covalent Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing a reactive cysteine residue

with N-Bromoacetylazetidine for subsequent analysis, for instance, by mass spectrometry to

confirm modification.
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Materials:

Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4)

N-Bromoacetylazetidine

Anhydrous Dimethyl Sulfoxide (DMSO)

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)

Quenching reagent (e.g., L-cysteine or glutathione)

Materials for protein analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

Protein Preparation: If necessary, reduce the protein with DTT or TCEP to ensure the

cysteine thiol is in its free, reduced state. Subsequently, remove the reducing agent using a

desalting column.

Labeling Reaction:

Prepare a stock solution of N-Bromoacetylazetidine (e.g., 100 mM) in anhydrous DMSO.

To the purified protein solution (e.g., 1-10 µM), add the N-Bromoacetylazetidine stock

solution to the desired final concentration (typically a 10-100 fold molar excess over the

protein). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid

protein denaturation.

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal

time and temperature should be determined empirically.

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or glutathione)

to a final concentration significantly higher than that of the labeling reagent to consume any

unreacted N-Bromoacetylazetidine.

Analysis:
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SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in

molecular weight or protein integrity.

Mass Spectrometry: To confirm covalent modification and identify the site of labeling, the

protein can be analyzed by intact mass spectrometry or by a bottom-up proteomics

approach (digestion followed by LC-MS/MS).

Workflow for Covalent Labeling and Target Identification:

Purified Protein
(with reactive Cys)

Incubate with
N-Bromoacetylazetidine

Quench excess
reagent

Analysis

Intact Mass Spec
(confirm modification)

Proteolytic Digestion
(e.g., Trypsin)

LC-MS/MS Analysis

Identify modified
peptide/residue
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Click to download full resolution via product page

Caption: Experimental workflow for covalent labeling of a protein and identification of the

modification site.

Conclusion
N-Bromoacetylazetidine is a versatile and reactive compound with significant potential in

chemical biology and drug discovery. Its ability to act as a covalent modifier makes it a valuable

tool for developing potent and selective inhibitors for a range of protein targets. The azetidine

moiety offers a desirable three-dimensional scaffold that can be further functionalized to

optimize binding affinity and pharmacokinetic properties. Researchers and drug development

professionals should consider N-Bromoacetylazetidine as a valuable component in their

chemical toolbox for the exploration of covalent drug space and the development of novel

therapeutics. Due to its hazardous nature, all handling and experimental procedures should be

conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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